

JTZ-951 (Enarodustat): A Comprehensive Technical Overview of its Role in Erythropoiesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JTZ-951, also known as Enarodustat, is a potent, orally active small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). It is designed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting HIF-PH enzymes, **JTZ-951** stabilizes the alpha subunits of hypoxia-inducible factors (HIF- α), leading to their accumulation and subsequent activation of downstream target genes. This cascade ultimately stimulates endogenous erythropoietin (EPO) production and enhances iron metabolism, thereby promoting erythropoiesis. This technical guide provides an in-depth analysis of the mechanism of action, key experimental data, and relevant protocols related to the function of **JTZ-951** in erythropoiesis.

Mechanism of Action: HIF-PH Inhibition

Under normoxic conditions, HIF- α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. In hypoxic states, the activity of HIF-PH is reduced, allowing HIF- α to stabilize and translocate to the nucleus. There, it dimerizes with HIF- β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including the gene for erythropoietin.



JTZ-951 mimics a hypoxic state by directly inhibiting HIF-PH enzymes, thereby preventing the degradation of HIF- α even in the presence of normal oxygen levels. This leads to a sustained increase in HIF- α levels, resulting in enhanced transcription of the EPO gene, primarily in the kidneys and liver.[1] The subsequent rise in circulating EPO stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, leading to an increase in red blood cell production and hemoglobin levels.[1][2]

Furthermore, **JTZ-951** has been shown to improve iron utilization, a crucial aspect of effective erythropoiesis. It achieves this by modulating the expression of genes involved in iron metabolism.[2][3] Specifically, studies have indicated that **JTZ-951** can decrease hepcidin levels, a key regulator of iron absorption and mobilization.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the effects of **JTZ-951**.

Table 1: In Vitro Potency of **JTZ-951**

Parameter	Value	Cell Line/Enzyme	Reference
PHD2 IC50	0.22 μΜ	Purified Human HIF- PHD2	[6]
EPO Release EC50	5.7 μΜ	Hep3B cells	[6]
CYP Inhibition IC₅o	> 100 μM	CYP3A4/5, CYP2C9, CYP2D6, CYP1A2, CYP2A6, CYP2C19, CYP2C8, CYP2B6	[7][8]
hERG Inhibition IC50	> 100 μM	N/A	[7][8]

Table 2: Preclinical In Vivo Effects of JTZ-951 in Rats



Animal Model	Dose	Effect	Reference
Normal Rats	>1 mg/kg (single oral dose)	Significant increase in liver and kidney EPO mRNA levels.	
Normal Rats	3 mg/kg (single oral dose)	Significant increase in plasma EPO concentrations.	
5/6-Nephrectomized Rats	≥ 1 mg/kg (repeated oral doses)	Dose-proportional erythropoiesis stimulating effect.	
Normal Rats	1 and 3 mg/kg (daily oral dosing)	Dose-dependent increase in hemoglobin levels.	[8]

Table 3: Clinical Efficacy of Enarodustat (JTZ-951) in Hemodialysis Patients (Phase 3 Study)

Parameter	Enarodustat Arm	Darbepoetin Alfa Arm	Outcome	Reference
Mean Hemoglobin (during evaluation period)	10.73 g/dL (95% CI: 10.56, 10.91)	10.85 g/dL (95% CI: 10.72, 10.98)	Non-inferiority to darbepoetin alfa confirmed.	[9]
Difference in Mean Hemoglobin	-0.12 g/dL (95% CI: -0.33, 0.10)	N/A	Lower limit of 95% CI was above the non- inferiority margin of -1.0 g/dL.	[9]

Detailed Experimental Protocols In Vitro HIF-PHD2 Inhibition Assay



Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **JTZ-951** against human HIF-PHD2.

Materials:

- Recombinant human HIF-PHD2 enzyme.
- Von Hippel-Lindau, Elongin B, and Elongin C (VBC) complex.
- Synthetic peptide corresponding to a substrate of HIF-PHD2.
- JTZ-951 at various concentrations.
- Assay buffer and necessary co-factors (e.g., Fe^{2+} , ascorbate, α -ketoglutarate).
- Detection reagents (e.g., anti-GST-cryptate, streptavidin-XLent!).

Procedure:

- The HIF-PHD2 enzyme reaction is initiated in the presence of the substrate peptide, cofactors, and varying concentrations of JTZ-951.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped by the addition of a solution containing ethylenediaminetetraacetic acid (EDTA).
- A solution containing the human VBC complex and fluorescence-based detection reagents is added.
- The fluorescence signal, which is inversely proportional to the extent of substrate hydroxylation, is measured.
- The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro EPO Production Assay in Hep3B Cells



Objective: To determine the half-maximal effective concentration (EC₅₀) of **JTZ-951** for inducing EPO production in a human cell line.

Materials:

- Human hepatoma cell line (Hep3B).
- Cell culture medium and supplements.
- JTZ-951 at various concentrations.
- Human EPO ELISA kit.

Procedure:

- Hep3B cells are seeded into 96-well plates and cultured overnight.
- The culture medium is replaced with fresh medium containing different concentrations of JTZ-951.
- The cells are incubated for 24 hours.
- The culture supernatants are collected.
- The concentration of EPO in the supernatants is quantified using a human EPO ELISA kit according to the manufacturer's instructions.
- A hypoxic control is used to define 100% EPO production for the calculation of the EC₅₀
 value.[6]
- The EC₅₀ value is determined from the dose-response curve.

In Vivo Erythropoiesis Assessment in a Rat Model of Renal Anemia

Objective: To evaluate the erythropoietic effect of **JTZ-951** in a preclinical model of renal anemia.



Animal Model:

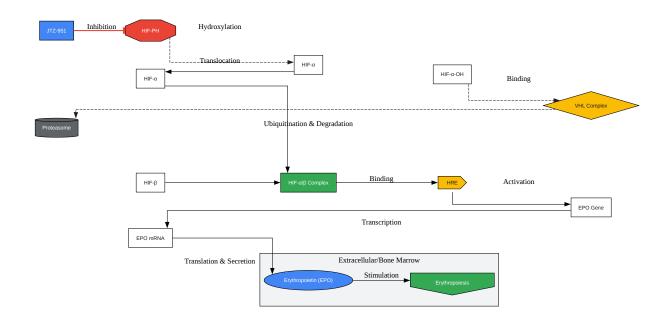
 5/6-nephrectomized rats are commonly used to model anemia associated with chronic kidney disease.

Procedure:

- Rats undergo a two-step surgical procedure to remove five-sixths of their renal mass.
- Following a recovery period and confirmation of anemia development, the rats are randomly assigned to treatment groups (vehicle control, JTZ-951 at various doses).
- **JTZ-951** is administered orally once daily or intermittently for a specified duration.
- Blood samples are collected at regular intervals to monitor hematological parameters, including hemoglobin, hematocrit, and red blood cell count.
- Plasma EPO concentrations can also be measured at specific time points after dosing.
- At the end of the study, tissues such as the liver and remaining kidney tissue may be harvested for gene expression analysis (e.g., EPO mRNA levels).[1]

Visualized Signaling Pathways and Workflows

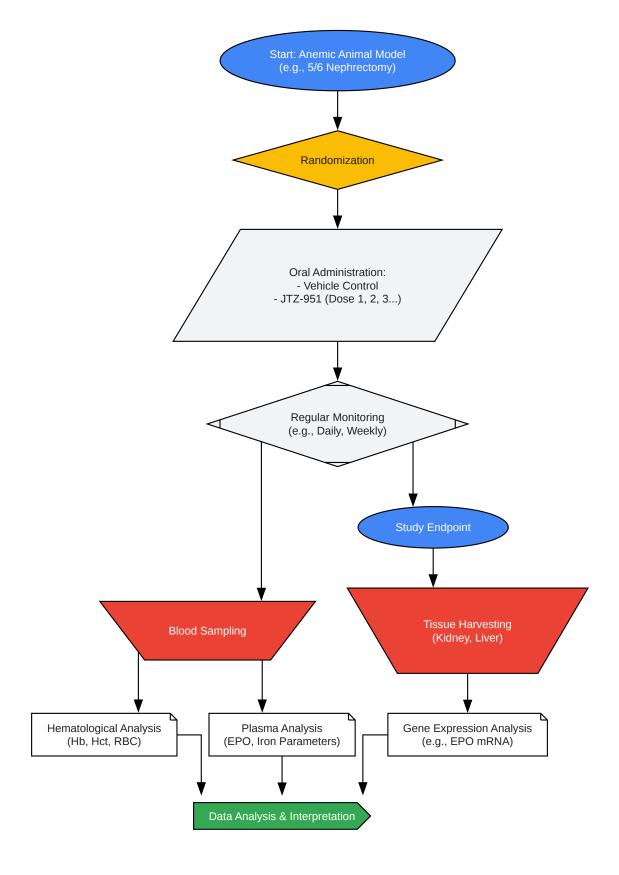




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Caption: Mechanism of action of **JTZ-951** in stimulating erythropoiesis.





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Caption: Preclinical experimental workflow for evaluating **JTZ-951**.



Conclusion

JTZ-951 (Enarodustat) represents a significant advancement in the management of anemia associated with chronic kidney disease. Its mechanism as a HIF-PH inhibitor allows for the stimulation of endogenous erythropoietin production and improved iron homeostasis, addressing key underlying causes of renal anemia. The preclinical and clinical data robustly support its efficacy and provide a clear understanding of its pharmacological action. The detailed protocols and pathways outlined in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and hematology.

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